molecular formula C9H11F2NO B7935131 4-(2,2-Difluoroethoxy)-3-methylaniline

4-(2,2-Difluoroethoxy)-3-methylaniline

Cat. No.: B7935131
M. Wt: 187.19 g/mol
InChI Key: KZCVGBSRSNKVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-3-methylaniline is an organic compound that features a difluoroethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methylaniline typically involves the introduction of the difluoroethoxy group to the aniline ring. One common method is the reaction of 3-methylaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methylaniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)benzoylacetonitrile
  • 4-(2,2-Difluoroethoxy)aniline hydrochloride

Uniqueness

4-(2,2-Difluoroethoxy)-3-methylaniline is unique due to the presence of both the difluoroethoxy group and the methyl group on the aniline ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCVGBSRSNKVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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